molecular formula C17H18N2O2 B2754749 {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 440097-89-2

{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2754749
CAS No.: 440097-89-2
M. Wt: 282.343
InChI Key: LJIYQCJXURLWRL-UHFFFAOYSA-N
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Description

{1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative characterized by a benzodiazole core substituted with a hydroxymethyl group at position 2 and a 3-methylphenoxy ethyl chain at position 1. Its structure combines aromatic, ether, and alcohol functionalities, making it a versatile candidate for pharmaceutical and material science applications. Synonymous names include [1-(3-methylbutyl)-1H-benzimidazol-2-yl]methanol, highlighting its structural flexibility .

Properties

IUPAC Name

[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIYQCJXURLWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The final step involves the reduction of the benzimidazole derivative to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenoxyethyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehyde and carboxylic acid derivatives.

    Reduction: Reduced benzimidazole and phenoxyethyl derivatives.

    Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is studied for its potential as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential antimicrobial, antifungal, and antiviral activities. Benzimidazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiparasitic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The phenoxyethyl group can interact with cell membranes, affecting their permeability and function. The methanol moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Core Structural Variations

The benzimidazole core is a common feature among analogs, but substituents critically influence physicochemical and biological properties:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 2-(hydroxymethyl), 1-(3-methylphenoxy ethyl) Enhanced solubility due to polar groups; potential for hydrogen bonding Not explicitly reported, but analogs suggest antimicrobial/antioxidant potential
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol 2-(hydroxymethyl), 1-(difluoromethyl) Fluorine atoms increase electronegativity and metabolic stability Likely improved bioavailability vs. non-fluorinated analogs
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol 2-(ethanol), 6-methyl Methyl group enhances lipophilicity; ethanol improves solubility Pharmaceutical research interest (exact activity unspecified)
2-({1-[2-(3-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol 2-(sulfanyl ethanol), 1-(3-methylphenoxy ethyl) Sulfur introduces thiol reactivity; potential for metal coordination Unreported, but structural similarity to antifungal agents

Functional Group Impact

  • Hydroxymethyl vs.
  • 3-Methylphenoxy Ethyl vs.

Biological Activity

{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic compound that has garnered attention in biological research due to its potential therapeutic properties. This compound is characterized by a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

IUPAC Name

This compound

Molecular Formula

C23H22N2O2

Structural Representation

The structure consists of a benzimidazole ring attached to a 3-methylphenoxyethyl group and a hydroxymethyl group. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular Weight374.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzimidazole core can bind to enzymes and receptors, modulating their activity. Specifically, it may act as an inhibitor for certain enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalytic activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Study: Anticancer Effects

In a study involving human breast cancer cells (MCF-7), this compound demonstrated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of cell cycle arrest at the G2/M phase followed by apoptosis.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzimidazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
{1H-Benzimidazole}ModerateLowN/A
{4-Methylbenzimidazole}HighModerate30
{1-[2-(3-methylphenoxy)ethyl]-...} High High 15

Recent Studies

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. Modifications to the phenoxy group have led to increased potency against resistant bacterial strains and improved anticancer efficacy.

Future Directions

Ongoing research aims to explore:

  • The structure-activity relationship (SAR) to optimize the compound's efficacy.
  • In vivo studies to assess pharmacokinetics and toxicity profiles.

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